4-(2-1H-Indol-3-yl-acetylamino)-butyric acid
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Overview
Description
4-(2-1H-Indol-3-yl-acetylamino)-butyric acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various targets .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Indole derivatives like this compound are known to be involved in a variety of biochemical pathways .
Result of Action
Indole derivatives are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid typically involves the following steps:
Formation of Indole-3-acetic Acid: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: Indole-3-acetic acid is then acetylated using acetic anhydride to form 2-1H-Indol-3-yl-acetyl.
Amidation: The acetylated product is reacted with butyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-1H-Indol-3-yl-acetylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(2-1H-Indol-3-yl-acetylamino)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying indole-related biochemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone with a butyric acid side chain.
Indole-3-carboxylic acid: A derivative with a carboxyl group at the C-3 position.
Uniqueness
4-(2-1H-Indol-3-yl-acetylamino)-butyric acid is unique due to its specific acetylamino and butyric acid functional groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to other indole derivatives.
Properties
IUPAC Name |
4-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(15-7-3-6-14(18)19)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,16H,3,6-8H2,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRJYRZTYCDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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